molecular formula C15H14O2 B063217 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone CAS No. 192863-43-7

1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Cat. No.: B063217
CAS No.: 192863-43-7
M. Wt: 226.27 g/mol
InChI Key: RZWZMAGUDRTXDT-UHFFFAOYSA-N
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Description

1-(4’-Methoxy-[1,1’-biphenyl]-2-yl)ethanone is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a methoxy group at the 4’ position and an ethanone group at the 2 position of the biphenyl structure

Preparation Methods

The synthesis of 1-(4’-Methoxy-[1,1’-biphenyl]-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4’-methoxybiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(4’-Methoxy-[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ethanone group can yield the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(4’-Methoxy-[1,1’-biphenyl]-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-(4’-Methoxy-[1,1’-biphenyl]-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and ethanone moiety play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis. Additionally, its biphenyl structure allows it to interact with hydrophobic pockets in receptor proteins, modulating their activity and signaling pathways.

Comparison with Similar Compounds

1-(4’-Methoxy-[1,1’-biphenyl]-2-yl)ethanone can be compared with other biphenyl derivatives such as:

    1-(4’-Methoxy-[1,1’-biphenyl]-4-yl)ethanone: This compound has the methoxy group at the 4’ position and the ethanone group at the 4 position, resulting in different chemical properties and reactivity.

    4-Methoxybiphenyl: Lacks the ethanone group, making it less reactive in certain chemical reactions but useful as a precursor for further functionalization.

    1-(4-Methylphenyl)ethanone: Contains a methyl group instead of a methoxy group, leading to variations in its physical and chemical properties.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(16)14-5-3-4-6-15(14)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWZMAGUDRTXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401902
Record name 1-(4'-Methoxy[1,1'-biphenyl]-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192863-43-7
Record name 1-(4'-Methoxy[1,1'-biphenyl]-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4′-methoxybiphenyl (0.05 mol) and AlCl3 (0.06 mol) were dissolved in boiling CS2 (60 mL) with stirring. Acetyl chloride (0.1 mol) was added dropwise and reflux continued for 1 hour. The mixture was poured onto crushed ice (150 mL) containing water (50 mL) and HCl (50 mL). The organic phase was separated and the CS2 removed by distillation. The residue was recrystallised from aqueous isopropanol to give the title compound. δC (CDCl3, 62.9 MHz): 26.6, 55.4, 114.4, 126.6, 128.4, 129.0, 132.2, 135.3, 145.4, 159.9 and 198.0
Quantity
0.05 mol
Type
reactant
Reaction Step One
Name
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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